molecular formula C10H16O4 B7785736 1,1-Cyclohexanediacetic acid CAS No. 152848-09-4

1,1-Cyclohexanediacetic acid

Cat. No. B7785736
M. Wt: 200.23 g/mol
InChI Key: YQPCHPBGAALCRT-UHFFFAOYSA-N
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Patent
US07560483B2

Procedure details

A suspension of 1,1-cyclohexanediacetic acid (39.95 mmol) in acetic anhydride (159.8 mmol) was refluxed gently until a clear solution was obtained (ca. 1 h). The reaction mixture was kept at reflux for another hour until the reaction was complete. The reaction mixture was cooled to room temperature and acetic acid and excess acetic anhydride were removed under vacuum to afford 7.28 g (100%) of (3). 1H NMR (CDCl3): 2.65 (4H, s); 1.54-1.43 (10H, m).
Quantity
39.95 mmol
Type
reactant
Reaction Step One
Quantity
159.8 mmol
Type
reactant
Reaction Step One
Name
Yield
100%

Identifiers

REACTION_CXSMILES
[C:1]1([CH2:11][C:12]([OH:14])=[O:13])([CH2:7][C:8]([OH:10])=O)[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.C(OC(=O)C)(=O)C>>[C:1]12([CH2:7][C:8](=[O:10])[O:14][C:12](=[O:13])[CH2:11]1)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6]2

Inputs

Step One
Name
Quantity
39.95 mmol
Type
reactant
Smiles
C1(CCCCC1)(CC(=O)O)CC(=O)O
Name
Quantity
159.8 mmol
Type
reactant
Smiles
C(C)(=O)OC(C)=O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed gently until a clear solution
CUSTOM
Type
CUSTOM
Details
was obtained (ca. 1 h)
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for another hour until the reaction
CUSTOM
Type
CUSTOM
Details
acetic acid and excess acetic anhydride were removed under vacuum

Outcomes

Product
Name
Type
product
Smiles
C12(CCCCC1)CC(=O)OC(C2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 7.28 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.